Potassium L-aspartate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

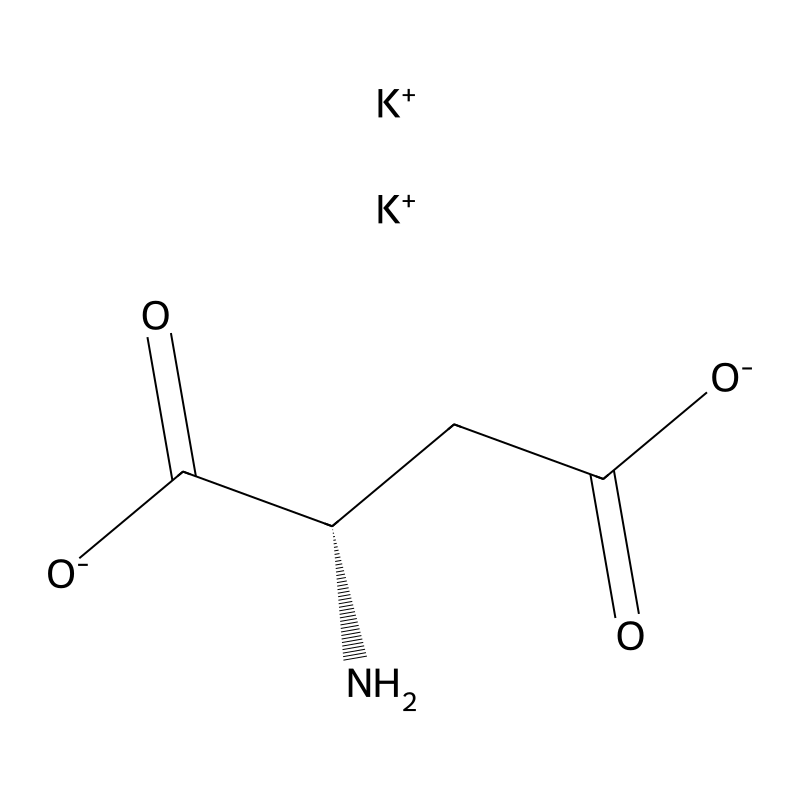

Potassium L-aspartate is a potassium salt of L-aspartic acid, an amino acid that plays a crucial role in various metabolic processes. It is represented by the chemical formula and has a molecular weight of approximately 360.4 g/mol. This compound is typically used as a dietary supplement to provide potassium, particularly in cases of deficiency, and is also known for its potential benefits in enhancing athletic performance and recovery due to its role in energy metabolism and neurotransmission.

The synthesis of potassium L-aspartate primarily involves the neutralization reaction between L-aspartic acid and potassium hydroxide or potassium carbonate. The general reaction can be represented as follows:

This reaction typically occurs under controlled conditions where the pH is maintained between 6.0 and 8.0 to ensure complete reaction and purification of the product through filtration methods .

Potassium L-aspartate exhibits several biological activities due to its role as both an amino acid and a potassium source. It is involved in:

- Neurotransmission: As an excitatory neurotransmitter, L-aspartic acid contributes to synaptic transmission in the central nervous system.

- Energy Metabolism: It plays a role in the urea cycle, helping to remove excess nitrogen from the body.

- Electrolyte Balance: Potassium is essential for maintaining normal cellular function, nerve impulse transmission, and muscle contraction .

Research indicates that potassium L-aspartate may also help improve exercise performance by reducing fatigue and enhancing recovery post-exercise due to its role in energy production .

Several methods are available for synthesizing potassium L-aspartate, with variations focusing on the reactants and conditions used:

- Direct Neutralization: This method involves dissolving L-aspartic acid in water followed by the gradual addition of potassium hydroxide while monitoring pH until neutralization occurs .

- Filtration and Crystallization: After the reaction, the mixture undergoes filtration to remove impurities, followed by cooling to crystallize the product from solution .

- Vacuum Freeze-Drying: In some protocols, vacuum freeze-drying is employed to obtain a pure solid form of potassium L-aspartate after crystallization .

Potassium L-aspartate has various applications across different fields:

- Nutritional Supplements: Used primarily as a dietary supplement to treat or prevent potassium deficiency.

- Pharmaceuticals: Investigated for potential therapeutic roles in conditions like hyperammonemia and other metabolic disorders .

- Sports Nutrition: Marketed as a performance enhancer for athletes due to its purported benefits in reducing fatigue and improving recovery times.

Interaction studies involving potassium L-aspartate have focused on its effects when combined with other compounds or medications:

- Potassium Supplementation: It may interact with diuretics or medications affecting potassium levels, necessitating careful monitoring of serum potassium levels .

- Amino Acid Interactions: As an amino acid derivative, it can influence neurotransmitter levels when taken with other amino acids or supplements that affect brain chemistry.

Potassium L-aspartate shares similarities with several other compounds that serve as amino acid salts or potassium supplements. Here are some notable comparisons:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Potassium Aspartate | Directly used for hypokalemia treatment | |

| Magnesium Aspartate | Provides magnesium instead of potassium | |

| Calcium Aspartate | Supplies calcium; used for bone health | |

| Potassium Polyaspartate | Variable (polymeric) | Used primarily in oenology for stabilizing wines |

Uniqueness of Potassium L-Aspartate:

Potassium L-aspartate is unique due to its specific combination of potassium ions with L-aspartic acid, which not only provides essential electrolytes but also contributes to neurotransmitter function and energy metabolism. Its applications extend beyond simple supplementation into areas like sports nutrition and metabolic health management.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Wikipedia

L-Aspartic acid potassium salt